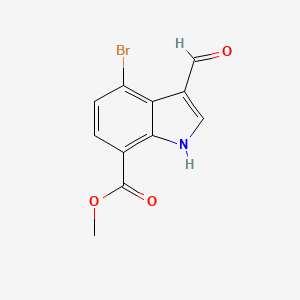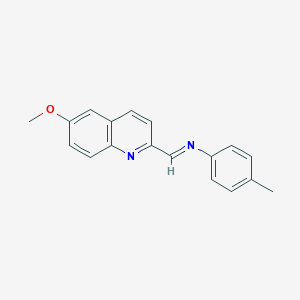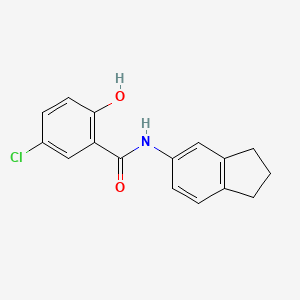
5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide is a chemical compound with a molecular formula of C16H14ClNO2 This compound is characterized by the presence of a chloro group, an indene moiety, and a hydroxybenzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-hydroxybenzoic acid and 2,3-dihydro-1H-indene.
Amidation Reaction: The 5-chloro-2-hydroxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling Reaction: The acid chloride is then reacted with 2,3-dihydro-1H-indene in the presence of a base such as triethylamine (TEA) to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-benzamide.
Reduction: Formation of N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxybenzamide moiety may interact with enzymes or receptors, modulating their activity. The chloro group and indene moiety may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular pathways involved.
類似化合物との比較
Similar Compounds
5-Chloro-2-hydroxybenzamide: Lacks the indene moiety, which may affect its biological activity.
N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide: Lacks the chloro group, which may influence its reactivity and binding properties.
5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)benzamide: Lacks the hydroxy group, which may alter its chemical and biological properties.
Uniqueness
5-Chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide is unique due to the presence of all three functional groups: the chloro group, the indene moiety, and the hydroxybenzamide structure. This combination of features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
634186-03-1 |
|---|---|
分子式 |
C16H14ClNO2 |
分子量 |
287.74 g/mol |
IUPAC名 |
5-chloro-N-(2,3-dihydro-1H-inden-5-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C16H14ClNO2/c17-12-5-7-15(19)14(9-12)16(20)18-13-6-4-10-2-1-3-11(10)8-13/h4-9,19H,1-3H2,(H,18,20) |
InChIキー |
RYTRWMJNBQNVLD-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-N-(2-Methylpropyl)-N-[(naphthalen-1-yl)methyl]pyrrolidin-3-amine](/img/structure/B11842976.png)
![Methanone, (4-fluorophenyl)[2-[(2S)-2-pyrrolidinyl]-4-thiazolyl]-](/img/structure/B11842985.png)
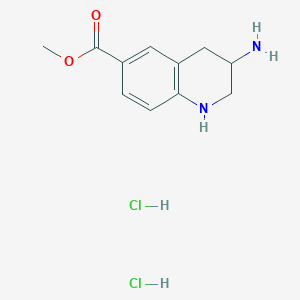
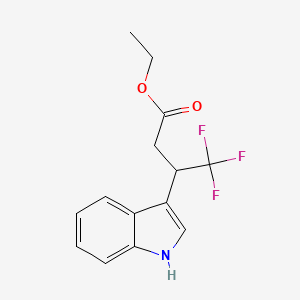
![3,3,7-Trimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinolin-11(7h)-one](/img/structure/B11842996.png)
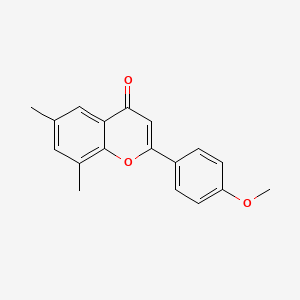
![11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11843017.png)
![7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B11843019.png)
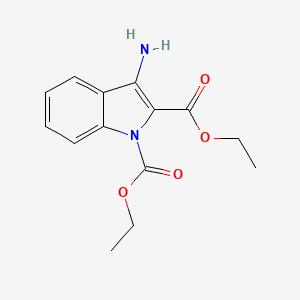
![2-Bromo-4,6-dichlorothieno[2,3-b]pyridine](/img/structure/B11843024.png)
![2-Azabicyclo[2.2.1]hept-5-ene dioxalate](/img/structure/B11843032.png)
